molecular formula C20H18BrNO2S B11336350 4-bromo-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

4-bromo-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11336350
M. Wt: 416.3 g/mol
InChI Key: XMHDMFBPFPSUMX-UHFFFAOYSA-N
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Description

4-BROMO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom, an ethoxyphenyl group, and a thiophen-2-ylmethyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Amidation: Formation of the benzamide core by reacting a brominated benzoyl chloride with an amine.

    Substitution: Introduction of the ethoxyphenyl and thiophen-2-ylmethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the benzamide.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated or reduced amide products.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for therapeutic use.

Industry

    Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • 4-BROMO-N-(4-HYDROXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE

Uniqueness

The presence of the ethoxy group in 4-BROMO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer unique electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H18BrNO2S

Molecular Weight

416.3 g/mol

IUPAC Name

4-bromo-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18BrNO2S/c1-2-24-18-11-9-17(10-12-18)22(14-19-4-3-13-25-19)20(23)15-5-7-16(21)8-6-15/h3-13H,2,14H2,1H3

InChI Key

XMHDMFBPFPSUMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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